2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound that features an indole moiety fused with a bicyclic structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the construction of the indole ring followed by the formation of the bicyclic system. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is unique due to its bicyclic structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
654645-05-3 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C16H18N2O/c19-16-11-5-7-18(8-6-11)15(16)9-12-10-17-14-4-2-1-3-13(12)14/h1-4,9-11,16-17,19H,5-8H2 |
InChI Key |
FWPQRYXMFOWDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
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